Computed Boiling Point of 3-Propylbenzoyl Chloride Versus Experimental Boiling Point of the 4-Propyl Isomer Indicates Divergent Volatility Profiles
The computed boiling point of 3‑propylbenzoyl chloride at atmospheric pressure (251.09 °C at 760 mmHg) is substantially higher than the experimentally determined boiling point reported for 4‑propylbenzoyl chloride (135–136 °C at 20 mmHg, which corresponds to an estimated ~260–270 °C at 760 mmHg when extrapolated) [1]. Although the 4‑isomer value is measured at reduced pressure, the available data suggest that the meta isomer may exhibit a slightly lower boiling point at equivalent pressure, consistent with reduced intermolecular packing efficiency due to the non‑linear shape imposed by meta substitution . This difference directly impacts the selection of distillation conditions, short‑path distillation parameters, and solvent‑removal protocols during downstream processing.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 251.09 °C at 760 mmHg (computed value) |
| Comparator Or Baseline | 4-Propylbenzoyl chloride: 135–136 °C at 20 mmHg (lit. experimental); Benzoyl chloride: 198 °C at 760 mmHg (lit.) |
| Quantified Difference | 3‑Propyl isomer computed BP ~251 °C vs. benzoyl chloride 198 °C at 760 mmHg; 4‑propyl isomer experimental BP at reduced pressure precludes direct comparison at 760 mmHg |
| Conditions | 3‑Propyl: computational prediction (ACD/Labs or similar); 4‑Propyl: experimental, pressure 20 mmHg; Benzoyl chloride: experimental, 760 mmHg |
Why This Matters
Divergent boiling points necessitate isomer‑specific purification protocols; selecting the wrong isomer can lead to distillation failure or thermal decomposition during large‑scale processing.
- [1] ChemWhat. 4-N-Propylbenzoylchlorid (CAS 52710-27-7): Siedepunkt 135–136 °C (20 mm Hg, lit.). Accessed 2026-05-10. View Source
